DNA Gyrase B Inhibitory Activity of Furan/Pyrrole/Thiophene-2-carboxamide Class and Structural Positioning
The class study by Janupally et al. demonstrated that furan/pyrrole/thiophene-2-carboxamide derivatives can inhibit S. aureus DNA gyrase B with IC50 values in the low micromolar range. The lead compound 22 (structure distinct from the target compound) achieved an IC50 of 5.35 ± 0.61 μM [1]. The target compound, bearing a 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido core, represents a structural intermediate between the inactive lead 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid (IC50 = 12.88 ± 1.39 μM) and the fully optimized compound 22. However, no direct activity measurement for CAS 1040632-65-2 has been reported in this or any other publicly available study.
| Evidence Dimension | DNA gyrase B inhibition (S. aureus) |
|---|---|
| Target Compound Data | Not available (no published data for CAS 1040632-65-2) |
| Comparator Or Baseline | Compound 22 (top hit in series): IC50 = 5.35 ± 0.61 μM; Lead compound: IC50 = 12.88 ± 1.39 μM [1] |
| Quantified Difference | Cannot be quantified; target compound activity unknown |
| Conditions | In vitro S. aureus DNA gyrase B ATPase inhibition assay (see Janupally et al. 2015) |
Why This Matters
The class scaffold has validated enzymatic activity, but the specific potency and selectivity of CAS 1040632-65-2 are uncharacterized; procurement for gyrase B studies requires confirmatory in-house screening.
- [1] Janupally, R. et al. (2015), Design and Biological Evaluation of Furan/Pyrrole/Thiophene-2-carboxamide Derivatives as Efficient DNA GyraseB Inhibitors of Staphylococcus aureus. Chem Biol Drug Des, 86: 918-925. DOI: 10.1111/cbdd.12529 View Source
